molecular formula C19H24N2O2 B11155955 N-cyclohexyl-N-ethyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

N-cyclohexyl-N-ethyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

Cat. No.: B11155955
M. Wt: 312.4 g/mol
InChI Key: AWMLOIHTRQOQBL-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-ethyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes a cyclohexyl group, an ethyl group, a phenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-ethyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of an intermediate compound, such as a substituted benzaldehyde, which is then subjected to cyclization with an appropriate amine and carboxylic acid derivative to form the oxazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through techniques like column chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N-ethyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the oxazole ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.

Scientific Research Applications

N-cyclohexyl-N-ethyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-ethyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-N-methyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
  • N-cyclohexyl-N-ethyl-5-methyl-3-phenyl-1,2-thiazole-4-carboxamide
  • N-cyclohexyl-N-ethyl-5-methyl-3-phenyl-1,2-imidazole-4-carboxamide

Uniqueness

N-cyclohexyl-N-ethyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is unique due to its specific combination of functional groups and the presence of the oxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H24N2O2

Molecular Weight

312.4 g/mol

IUPAC Name

N-cyclohexyl-N-ethyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C19H24N2O2/c1-3-21(16-12-8-5-9-13-16)19(22)17-14(2)23-20-18(17)15-10-6-4-7-11-15/h4,6-7,10-11,16H,3,5,8-9,12-13H2,1-2H3

InChI Key

AWMLOIHTRQOQBL-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCCCC1)C(=O)C2=C(ON=C2C3=CC=CC=C3)C

Origin of Product

United States

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